N-benzylpiperidine-4-carboxamide
Overview
Description
N-benzylpiperidine-4-carboxamide is a chemical compound that is part of a broader class of benzylpiperidine derivatives. These compounds are of significant interest in medicinal chemistry due to their potential pharmacological properties. For instance, 4-benzylpiperidine carboxamides have been studied for their dual reuptake inhibition of serotonin and norepinephrine, which is a desirable feature in antidepressant drugs . Additionally, N-(1-benzylpiperidin-4-yl) quinoline-4-carboxamide derivatives have been designed as potential acetylcholinesterase inhibitors, which could have implications for the treatment of Alzheimer's disease .
Synthesis Analysis
The synthesis of benzylpiperidine derivatives can involve various chemical reactions, including amidation and substitution . For example, the synthesis of 4-benzylpiperidine carboxamides involves these two main steps, with derivatives showing better activity when a 3-carbon linker is used compared to a 2-carbon linker . Another approach to synthesizing related compounds is the dehydration of benzhydryl alcohols and Suzuki coupling reactions, as reported in the synthesis of delta opioid receptor agonists .
Molecular Structure Analysis
The molecular structure of benzylpiperidine derivatives is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a benzyl group attached to the nitrogen of the piperidine ring. The molecular structure can be further modified by introducing various substituents, which can significantly affect the biological activity of the compounds. For instance, the introduction of a ferrocenylmethyl group has been shown to confer cytotoxic effects against breast cancer cell lines .
Chemical Reactions Analysis
Benzylpiperidine derivatives can undergo various chemical reactions. For example, the reaction of ferrocenylmethyl amine with benzoic acid and substituted fluorobenzoic acids using DCC and HOBt protocol leads to the formation of N-(ferrocenylmethyl)benzene-carboxamide derivatives . Additionally, the one-pot, three-component synthesis of 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamide derivatives involves the reaction of N-benzyl-2-cyanoacetamide with 2-naphthol and aromatic aldehydes .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzylpiperidine derivatives can be determined through various spectroscopic methods, such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry. These techniques allow for the characterization of the compounds and the determination of functional groups present in the molecule. For example, the FTIR analysis can reveal the presence of amide groups, and NMR can provide information on the chemical environment of hydrogen atoms within the molecule . The crystal structure of these compounds can also be determined using single-crystal X-ray diffraction, which provides insights into the three-dimensional arrangement of atoms and the presence of internal hydrogen bonding .
Scientific Research Applications
Dual Serotonin and Norepinephrine Reuptake Inhibitors :
- 4-Benzylpiperidine carboxamides have been designed and synthesized for potential use as dual serotonin and norepinephrine reuptake inhibitors. Some derivatives showed significant activity, surpassing the standard drug venlafaxine HCl in this role (Paudel et al., 2015).
NR1/2B N-Methyl-D-Aspartate Receptor Antagonists :
- Certain derivatives of 4-benzylpiperidine have been identified as potent NR2B subunit-selective antagonists of the NMDA receptor. These compounds showed promising activity in a hyperalgesia model in mice (Borza et al., 2007).
Potential Acetylcholinesterase Inhibitors :
- A series of N-(1-benzylpiperidin-4-yl) quinoline-4-carboxamide derivatives were synthesized as potential acetylcholinesterase inhibitors, with molecular dynamics simulation and docking studies supporting their potential role in inhibiting acetylcholinesterase (Pashaei et al., 2021).
CCR5 Antagonist for HIV-1 Inhibition :
- Piperidine-4-carboxamide derivatives have been developed as CCR5 antagonists with highly potent anti-HIV-1 activity. These compounds showed strong inhibition of the replication of CCR5-using HIV-1 clinical isolates (Imamura et al., 2006).
HIV Integrase Inhibitors :
- 7-Benzyl-4-hydroxy-1,5-naphthyridin-2(1H)-one derivatives were developed as HIV-integrase inhibitors. These compounds demonstrated potent antiviral activity in cellular assays (Boros et al., 2009).
Poly(ADP-ribose) Polymerase Inhibitors :
- Phenylpiperidine-substituted benzimidazole carboxamide derivatives were developed as potent inhibitors of poly(ADP-ribose) polymerase, showing significant therapeutic potential (Penning et al., 2010).
Corrosion Inhibitors :
- Piperidine derivatives have been studied for their inhibition effect on the corrosion of mild steel in phosphoric acid medium. These compounds act as mixed-type inhibitors with significant inhibition efficiency (Ousslim et al., 2014).
Stem Cell Research :
- N-Benzyl-2-(pyrimidin-4′-ylamino)-thiazole-4-carboxamide (thiazovivin) is known to improve the generation of human induced pluripotent stem cells from human fibroblasts (Ries et al., 2013).
Safety And Hazards
The safety information available indicates that N-benzylpiperidine-4-carboxamide has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as N-benzylpiperidine-4-carboxamide, is an important task of modern organic chemistry .
properties
IUPAC Name |
N-benzylpiperidine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c16-13(12-6-8-14-9-7-12)15-10-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXCMMIWHOYQCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzylpiperidine-4-carboxamide |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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